2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide, also known as CPI-1205, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various cancers.
Applications De Recherche Scientifique
Synthesis and Imaging Applications
- The synthesis of carbon-11-labeled isonicotinamides, which are potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, demonstrates the utility of isonicotinamide derivatives in neurological research and diagnostics. Such derivatives, including those related to 2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide, could be explored for imaging applications related to neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Antimicrobial and Antitumor Activities
- The exploration of structural analogs such as 1-methylnicotinamide and 1,4-dimethylpyridine for the prevention of cancer metastasis suggests that derivatives of nicotinamide could have significant therapeutic potential. This implies that 2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide might also be investigated for its effects on tumor metastasis and angiogenesis (Błażejczyk et al., 2016).
Drug Design and Molecular Docking
- Computational modeling studies on phenoxynicotinamide and phenoxypyrimidine-5-carboxamide derivatives as TGR5 agonists for anti-diabetic applications highlight the importance of structural optimization for therapeutic efficacy. Similar computational approaches could be applied to 2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide for identifying potential targets and optimizing drug design (Adeniji, Arthur, & Oluwaseye, 2020).
Novel Metabolites and Drug Interactions
- The identification of novel metabolites from antituberculosis therapy, which demonstrates the host activation of isoniazid and formation of the isoniazid-NAD+ adduct, indicates the complex metabolic pathways involved in drug action and interaction. Investigating the metabolic pathways and interactions of 2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide could provide insights into its pharmacokinetics and pharmacodynamics (Mahapatra et al., 2012).
Propriétés
IUPAC Name |
2-cyclopentyloxy-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-6-8-18-16(19-11)20-15(21)12-7-9-17-14(10-12)22-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLJMVVJKSNCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.